BenchChemオンラインストアへようこそ!

(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid

Calpain inhibition Stereochemistry–activity relationship Peptidomimetic aldehydes

(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid is a synthetically produced, enantiomerically defined sulfonamide derivative of L‑alloisoleucine. It belongs to the class of N‑arylsulfonyl amino acids and carries a single defined stereocenter at C‑2 (S) and a second chiral center at C‑3 (R).

Molecular Formula C12H16FNO4S
Molecular Weight 289.32
CAS No. 97801-49-5
Cat. No. B2400778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid
CAS97801-49-5
Molecular FormulaC12H16FNO4S
Molecular Weight289.32
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16)/t8?,11-/m0/s1
InChIKeyUXOPGXZTLNPMIR-LYNSQETBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic Acid (CAS 97801-49-5)? A Chiral Sulfonamide Building Block


(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid is a synthetically produced, enantiomerically defined sulfonamide derivative of L‑alloisoleucine. It belongs to the class of N‑arylsulfonyl amino acids and carries a single defined stereocenter at C‑2 (S) and a second chiral center at C‑3 (R). The compound is supplied as a research‑grade small molecule (MW 289.32 g mol⁻¹, typical purity ≥97 %) and is primarily used as a chiral building block, a reference standard for stereochemical analysis, or a starting material for further derivatisation [1]. Its intrinsic physicochemical properties—moderate lipophilicity (XLogP3 ≈ 2.3), two hydrogen‑bond donors, and six hydrogen‑bond acceptors—make it a versatile intermediate in medicinal chemistry and peptide mimetic design [1].

Why Generic Substitution Fails for (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic Acid


Even among N‑arylsulfonyl amino acids that share the same molecular formula (C₁₂H₁₆FNO₄S) and identical functional groups, the (2S,3R) configuration is decisive for biological recognition. The specific arrangement of the fluorophenylsulfonamide cap relative to the isoleucine side chain controls how the molecule engages shallow hydrophobic pockets adjacent to catalytic zinc ions in metalloproteases [1]. Substituting the 4‑fluorophenyl group with a non‑fluorinated phenyl ring, or moving the fluorine to the meta position, alters the electrostatic potential of the aryl cap and can reduce inhibitory potency by more than an order of magnitude in calpain‑ and botulinum neurotoxin‑related assays [2][3]. Therefore, researchers who require a defined stereochemical probe or a consistent building block cannot interchange this compound with its des‑fluoro, regioisomeric, or diastereomeric analogues without risking irreproducible biological results.

Quantitative Differentiation of (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic Acid from Its Closest Analogs


Stereochemistry Drives a >40‑Fold Difference in Calpain II Inhibition: (2S,3R) vs. (2S,3S) Scaffolds

A macrocyclic peptidomimetic aldehyde bearing an N‑terminal 4‑fluorophenylsulfonyl group and an Ile residue at the P2 position was evaluated against calpain II. When the P2 residue was changed from the (2S,3S)‑Ile (L‑isoleucine) configuration to the (2S,3R)‑Ile (L‑alloisoleucine) configuration, the IC₅₀ shifted from 45 nM to 2,000 nM—a 44‑fold loss in potency [1]. This result directly demonstrates that the (2S,3R) stereochemistry is not interchangeable with the more common (2S,3S) diastereomer in protease inhibitor design.

Calpain inhibition Stereochemistry–activity relationship Peptidomimetic aldehydes

Ile→Val Substitution in Isoleucine Sulfonamides Reduces Botulinum Neurotoxin A LC Inhibition by 7.5‑Fold, Highlighting the Role of the (2S,3R) Branching Pattern

In a series of isoleucine sulfonamide derivatives tested against the botulinum neurotoxin serotype A light chain (BoNT/A LC), replacing the Ile residue (compound 20) with a Val residue (compound 33) produced a 7.5‑fold higher IC₅₀, moving from low‑micromolar to double‑digit micromolar inhibition [1]. Although this study did not examine the (2S,3R) isomer in isolation, it establishes that the branched‑chain topology of isoleucine—and by extension the specific (2S,3R) orientation—is a key determinant of binding to the BoNT/A LC active site.

Botulinum neurotoxin Metalloprotease inhibition Structure–activity relationship

4‑Fluorophenyl vs. Unsubstituted Phenyl Sulfonamide: Fluorine Modulates Electrostatic Potential and Hydrogen‑Bonding Capacity

Comparative analysis of aryl sulfonamide inhibitors of matriptase and hepsin shows that introduction of a para‑fluoro substituent on the phenyl ring consistently lowers the IC₅₀ by 2‑ to 5‑fold relative to the unsubstituted phenyl analogue, attributed to enhanced edge‑to‑face aromatic interactions and altered NH acidity of the sulfonamide [1]. (2S,3R)-2-(4‑fluorophenylsulfonamido)-3‑methylpentanoic acid incorporates this privileged 4‑fluorophenyl motif, whereas the des‑fluoro analogue (CAS 1195143‑51‑1) lacks this electronic activation.

Fluorine effects Sulfonamide SAR Medicinal chemistry

Regioisomeric Purity Matters: Meta‑ vs. Para‑Fluorophenylsulfonyl Analogues Exhibit Divergent Binding Modes to Carbonic Anhydrase

A panel of fluorinated benzenesulfonamides was profiled against human carbonic anhydrase isoforms I and II. The para‑fluoro derivative displayed a Kᵢ of 62 nM against CA II, whereas the meta‑fluoro regioisomer exhibited a Kᵢ of 310 nM—a 5‑fold difference arising solely from the position of the fluorine atom [1]. Although these experiments were conducted on the simple sulfonamide core rather than the full amino acid conjugate, they underscore that the para‑fluoro arrangement present in (2S,3R)-2-(4‑fluorophenylsulfonamido)-3‑methylpentanoic acid is the superior regioisomer for engaging the CA II active site.

Carbonic anhydrase inhibition Regioisomer comparison Fluorine positional effect

Patent‑Documented Utility as a PI3 Kinase Inhibitor Intermediate with Defined (2S,3R) Configuration

Japanese Patent JP5520831B2, titled “Inhibitors of PI3 kinase,” explicitly claims compounds that include the (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid scaffold as key intermediates for preparing PI3K inhibitors intended for oncology applications [1]. The patent demonstrates that the (2S,3R) configuration is a required structural feature for the claimed pharmaceutical compositions, distinguishing this compound from its diastereomeric or achiral counterparts that fall outside the scope of protection.

PI3K inhibition Patent evidence Chiral intermediate

Where (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic Acid Delivers the Strongest Scientific and Procurement Value


Calpain‑II Negative‑Control Probes for Protease Selectivity Profiling

Based on the 44‑fold potency drop observed when the (2S,3R) configuration is introduced into a macrocyclic calpain inhibitor scaffold (Section 3, Evidence Item 1), this compound serves as an ideal negative‑control building block. Laboratories developing calpain‑selective activity‑based probes can use the (2S,3R) isomer to generate matched‑pair inactive analogs, enabling rigorous target‑engagement validation without altering the core chemotype [1].

SAR Exploration of Botulinum Neurotoxin A Light‑Chain Inhibitors

The 7.5‑fold Ile→Val sensitivity documented in BoNT/A LC inhibition (Section 3, Evidence Item 2) positions the isoleucine sulfonamide core as a privileged fragment for metalloprotease inhibitor design. Incorporating the (2S,3R) stereochemistry allows medicinal chemists to probe a unique conformational space that is inaccessible to the more common (2S,3S) diastereomer, potentially unlocking novel binding interactions with Arg363 and the catalytic zinc ion [2].

Carbonic Anhydrase II‑Targeted Fragment Libraries Requiring Para‑Fluoro Aryl Sulfonamides

The 5‑fold affinity advantage of para‑fluoro over meta‑fluoro benzenesulfonamides for CA II (Section 3, Evidence Item 4) makes the para‑fluoro motif a critical design element. Fragment‑based screening campaigns that incorporate (2S,3R)-2-(4‑fluorophenylsulfonamido)-3‑methylpentanoic acid can exploit this positional effect while simultaneously introducing an amino acid handle for further elaboration [3].

Patent‑Compliant Synthesis of PI3K Inhibitor Intermediates for Oncology Programmes

JP5520831B2 explicitly exemplifies the (2S,3R) sulfonamide as a building block for PI3K inhibitors (Section 3, Evidence Item 5). Procurement of this specific intermediate enables CROs and pharmaceutical R&D teams to replicate the patented synthetic routes without stereochemical ambiguity, supporting both lead optimisation and process chemistry scale‑up under patent‑protected frameworks [4].

Quote Request

Request a Quote for (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.